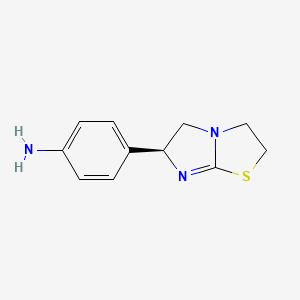4-Amino Levamisole
CAS No.: 76497-82-0
Cat. No.: VC2562721
Molecular Formula: C11H13N3S
Molecular Weight: 219.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 76497-82-0 |
|---|---|
| Molecular Formula | C11H13N3S |
| Molecular Weight | 219.31 g/mol |
| IUPAC Name | 4-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline |
| Standard InChI | InChI=1S/C11H13N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7,12H2/t10-/m1/s1 |
| Standard InChI Key | UTPPGYXTOFTCDF-SNVBAGLBSA-N |
| Isomeric SMILES | C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)N |
| SMILES | C1CSC2=NC(CN21)C3=CC=C(C=C3)N |
| Canonical SMILES | C1CSC2=NC(CN21)C3=CC=C(C=C3)N |
Introduction
Chemical Properties and Structure
4-Amino Levamisole maintains the core imidazothiazole scaffold of the parent compound levamisole, with the key modification being the addition of an amino (-NH2) group at the 4-position of the phenyl ring. This structural change alters both the chemical and potentially the pharmacological properties of the molecule.
The compound is commercially available as a dihydrochloride salt (C11H13N3S- 2HCl) with high purity (>95% by HPLC analysis) . The molecular structure retains the chiral center present in levamisole, suggesting it may exhibit similar stereochemical properties and biological selectivity.
Table 1: Comparative Chemical Properties of 4-Amino Levamisole and Levamisole
| Property | 4-Amino Levamisole | Levamisole |
|---|---|---|
| Molecular Formula (free base) | C11H13N3S | C11H12N2S |
| Molecular Weight (free base) | 219.31 g/mol | 204.29 g/mol |
| CAS Number (free base) | 76497-82-0 | 14769-73-4 |
| SMILES Notation | NC(C=C1)=CC=C1[C@@H]2N=C3SCCN3C2 | S1CCN2CC@HN=C12 |
| Physical State | Solid | Solid |
| Recommended Storage | -20°C | 2-8°C, sealed in dry conditions |
| Salt Form Available | Dihydrochloride | Hydrochloride |
The SMILES notation indicates the presence of an amino group on the phenyl ring while maintaining the core imidazothiazole structure characteristic of levamisole . This modification likely influences the compound's physicochemical properties, including solubility, lipophilicity, and hydrogen-bonding capacity, which may in turn affect its pharmacokinetic profile and biological activity.
Structural Relationship to Levamisole
4-Amino Levamisole belongs to the class of synthetic imidazothiazole derivatives, sharing the fundamental 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole skeleton with levamisole . The parent compound, levamisole, has been extensively characterized:
-
It was first used in 1969 as an anthelmintic agent for treating parasitic worm infections
-
It received FDA approval in 1990 as an adjuvant treatment for colon cancer
-
It was withdrawn from the US market in 2000 due to serious adverse effects including agranulocytosis
-
It has been used in immunomodulatory applications for various autoimmune and inflammatory conditions
| Target | Established Levamisole Activity | Potential 4-Amino Levamisole Effect |
|---|---|---|
| Nematode nAChRs (L-type) | Agonist | Modified binding affinity and selectivity |
| Human nAChR subunit alpha-3 | Agonist | Altered interaction strength and specificity |
| Alkaline phosphatase (non-intestinal) | Inhibitor | Changed inhibition profile and potency |
| Immune system components | Immunomodulator | Modified immunostimulatory effects |
| UNC-38, UNC-29 (nematode) | Activator | Altered receptor subtype selectivity |
As a reference standard, 4-Amino Levamisole is essential for:
-
Pharmaceutical quality control:
-
Detection and quantification of impurities in levamisole formulations
-
Validation of analytical methods for levamisole and related compounds
-
System suitability testing in chromatographic analyses
-
-
Forensic toxicology:
Research Applications
As a structural analogue of levamisole, 4-Amino Levamisole may be valuable in:
-
Structure-activity relationship studies:
-
Investigation of the pharmacophore requirements for nAChR binding
-
Exploration of molecular determinants for alkaline phosphatase inhibition
-
Development of more selective anti-parasitic agents
-
-
Biochemical research:
-
Enzyme inhibition studies with modified selectivity profiles
-
Research tools for specific alkaline phosphatase detection systems
-
Investigation of nicotinic receptor subtypes and their functions
-
-
Parasitology research:
-
Studies on anthelmintic resistance mechanisms
-
Development of new approaches to combat resistant parasites
-
Comparative studies of receptor binding across parasite species
-
Research Challenges and Future Directions
The relative scarcity of information specific to 4-Amino Levamisole suggests several research opportunities:
Structure-Activity Relationship Studies
Comparative analysis of levamisole and 4-Amino Levamisole could reveal:
-
How the amino substitution affects binding to different receptor subtypes
-
The impact on receptor selectivity and pharmacological efficacy
-
Potential for developing more selective anthelmintic agents
Receptor Biology Investigations
The complex subunit composition of nAChRs across different species presents opportunities to study:
-
How 4-Amino Levamisole interacts with various subunit combinations
-
The contribution of the amino group to receptor binding and activation
-
Species-specific effects that might inform targeted drug development
Enzyme Inhibition Profiles
Further research could elucidate:
-
Whether 4-Amino Levamisole maintains the selective alkaline phosphatase inhibition profile of levamisole
-
Potential applications in enzymatic assays and diagnostics
-
Structure-based design of more selective enzyme inhibitors
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume